The synthesis of rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine can involve several methods, often focusing on the formation of imines through condensation reactions. A common approach includes:
Technical details regarding specific reaction conditions (temperature, solvent choice, etc.) are critical for optimizing yields and purity during synthesis.
The molecular structure of rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine can be described as follows:
The three-dimensional conformation of this molecule plays a crucial role in its biological activity and interaction with biological targets .
The primary chemical reactions involving rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine include:
These reactions are significant in synthetic organic chemistry as they allow for the modification of the compound's structure for various applications .
The mechanism of action for rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine primarily involves its interaction with biological targets through:
Quantitative data on binding affinities and activity against specific targets would provide deeper insights into its mechanism .
Relevant analyses such as melting point determination and spectral data (NMR, IR) are essential for confirming identity and purity .
The primary applications of rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine include:
This synthetic organic compound features a complex molecular architecture integrating piperidine, phenyl, and imine functional groups. With a CAS Registry Number (1246816-58-9) and defined stereochemical designation (rac), it serves as a specialized intermediate in pharmaceutical research. Its structural complexity and chiral centers make it valuable for developing targeted bioactive molecules, though it remains strictly labeled for research applications across commercial sources [1] [3] [4].
The systematic IUPAC name is rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine. This defines its core structure: a racemic imine derivative with a sec-butyl chain (3-methylbutyl) linked to a phenyl ring substituted at the ortho-position by a piperidinyl group. The piperidine ring bears a hydroxymethyl ether (methoxymethoxy) at the 3-position. The molecular formula C₁₈H₂₈N₂O₂ (MW: 304.43 g/mol) confirms this composition, with the SMILES representation CC(C)CC(=N)C1=CC=CC=C1N2CCCC(C2)OCOC precisely encoding its connectivity [4] [5] [8].
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1246816-58-9 |
Molecular Formula | C₁₈H₂₈N₂O₂ |
Molecular Weight | 304.43 g/mol |
MDL Number | MFCD18382393 |
SMILES | CC(C)CC(=N)C1=CC=CC=C1N2CCCC(C2)OCOC |
First documented in chemical databases post-2010, this compound emerged from advances in N-alkylpiperidine synthesis. Its racemic nature suggests preparation via non-stereoselective condensation of 2-(3-(methoxymethoxy)piperidin-1-yl)benzaldehyde with 3-methylbutylamine. The methoxymethyl (MOM) ether group indicates intentional protection of the piperidine 3-hydroxy moiety—a strategy to enhance solubility or prevent side reactions during synthesis [4] [7] [9]. Though exact discovery timelines are unconfirmed, its CAS registry (1246816-58-9) aligns with synthetic innovations in protected heterocyclic intermediates for pharmaceuticals [4] [9].
As a chiral building block, this compound enables access to pharmacologically relevant amines via imine reduction. Its diastereomeric amine derivative (3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylamine, CAS 1285927-28-7) is commercially available, confirming its utility in generating stereochemically diverse libraries [7]. The MOM-protected hydroxy group allows selective deprotection under mild acids, facilitating further derivatization.
Patents highlight structural analogs as intermediates in isoindolinone-based MDM2-p53 inhibitors for cancer therapy, where piperidinyl motifs enhance target binding [9]. Additionally, the compound’s phenyl-piperidine-imine scaffold aligns with frameworks used in central nervous system (CNS) drug discovery, though direct therapeutic applications remain unreported [6] [10].
Table 3: Physicochemical and Commercial Profile
Property | Value | Source |
---|---|---|
Boiling Point | 425.8 ± 45.0 °C (Predicted) | ChemicalBook |
Density | 1.07 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
pKa | 9.32 ± 0.70 (Predicted) | ChemicalBook |
Physical Form | Yellow liquid | ChemicalBook |
Research-Use Pricing | $130–$320 (2.5 mg) | SCBT, TRC |
Commercial availability remains limited to milligram quantities (e.g., 2.5–25 mg), with suppliers like TRC, Santa Cruz Biotechnology, and Aladdin Scientific emphasizing strict research restrictions. Current pricing reflects high synthetic complexity, with 25 mg costing ~$1,055 [1] [3] [4]. Its primary application persists in medicinal chemistry as a precursor for in vitro bioactivity studies, particularly in oncological and neurological domains [7] [9] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5